molecular formula C6H11NO B14048095 (1R,6S)-6-Aminocyclohex-3-en-1-ol CAS No. 64757-24-0

(1R,6S)-6-Aminocyclohex-3-en-1-ol

Katalognummer: B14048095
CAS-Nummer: 64757-24-0
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: BOKWSMQKDLJCMN-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6S)-6-Aminocyclohex-3-en-1-ol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group on a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-Aminocyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a cyclohexenone derivative, followed by amination. The reaction conditions typically include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents such as ammonia or amines under controlled temperatures and pressures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of cyclohexenone derivatives in the presence of ammonia or other nitrogen sources.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6S)-6-Aminocyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of saturated amines or alcohols

    Substitution: Formation of alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

(1R,6S)-6-Aminocyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (1R,6S)-6-Aminocyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,6S)-6-(Methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
  • (1R,2R,6S)-3-Methyl-6-(1-methylethenyl)cyclohex-3-ene-1,2-diol

Uniqueness

(1R,6S)-6-Aminocyclohex-3-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

64757-24-0

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

(1R,6S)-6-aminocyclohex-3-en-1-ol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h1-2,5-6,8H,3-4,7H2/t5-,6+/m0/s1

InChI-Schlüssel

BOKWSMQKDLJCMN-NTSWFWBYSA-N

Isomerische SMILES

C1C=CC[C@H]([C@H]1N)O

Kanonische SMILES

C1C=CCC(C1N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.